Cas no 192863-37-9 (Potassium 3-Thiophenetrifluoroborate)

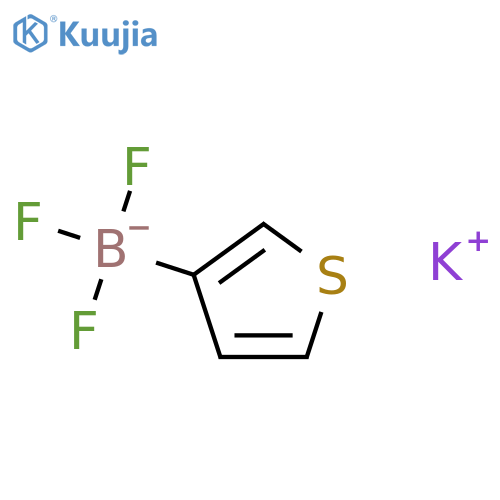

192863-37-9 structure

商品名:Potassium 3-Thiophenetrifluoroborate

CAS番号:192863-37-9

MF:C4H3BF3KS

メガワット:190.03613114357

MDL:MFCD03701626

CID:138708

PubChem ID:23677379

Potassium 3-Thiophenetrifluoroborate 化学的及び物理的性質

名前と識別子

-

- Borate(1-),trifluoro-3-thienyl-, potassium (1:1), (T-4)-

- Potassium 3-Thiophenetrifluoroborate

- Potassium thiophene-3-trifluoroborate

- potassium,trifluoro(thiophen-3-yl)boranuide

- Potassium thiophen-3-yltrifluoroborate

- trifluoro(thiophen-3-yl)borate

- Potassium trifluoro(thiophen-3-yl)borate

- ULOOPHJJEPUNNH-UHFFFAOYSA-N

- N11936

- J-524037

- AKOS013153474

- potassium trifluoro(thiophen-3-yl)boranuide

- 192863-37-9

- EN300-1250088

- POTASSIUM 3-THIENYLTRIFLUOROBORATE

- MFCD03701626

- SCHEMBL3352720

- potassium trifluoro(3-thienyl)boranuide

- CS-0155514

- J-012482

- AS-2393

- FT-0695244

- potassium;trifluoro(thiophen-3-yl)boranuide

- A813610

- DTXSID90635522

- Borate(1-),trifluoro-3-thienyl-,potassium(1:1),(t-4)-

- Potassium trifluoro(thiophen-3-yl)borate(1-)

-

- MDL: MFCD03701626

- インチ: InChI=1S/C4H3BF3S.K/c6-5(7,8)4-1-2-9-3-4;/h1-3H;/q-1;+1

- InChIKey: ULOOPHJJEPUNNH-UHFFFAOYSA-N

- ほほえんだ: C1=CSC=C1[B-](F)(F)F.[K+]

計算された属性

- せいみつぶんしりょう: 189.96400

- どういたいしつりょう: 189.9637674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 107

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.2Ų

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ソリッド

- ゆうかいてん: 312-315℃

- PSA: 28.24000

- LogP: 1.80250

- ようかいせい: 未確定

Potassium 3-Thiophenetrifluoroborate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36

- RTECS番号:ED3367500

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R36/37/38

- セキュリティ用語:S26-36

Potassium 3-Thiophenetrifluoroborate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | AS-2393-20MG |

Potassium 3-thiophenetrifluoroborate |

192863-37-9 | >95% | 0mg |

£76.00 | 2023-04-17 | |

| Key Organics Ltd | AS-2393-5G |

Potassium 3-thiophenetrifluoroborate |

192863-37-9 | >95% | 5g |

£121.00 | 2025-02-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10464-1g |

Potassium 3-Thiophenetrifluoroborate |

192863-37-9 | 95% | 1g |

124.0CNY | 2021-07-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P10464-5g |

Potassium 3-Thiophenetrifluoroborate |

192863-37-9 | 95% | 5g |

428.0CNY | 2021-07-13 | |

| abcr | AB175513-5 g |

Potassium thiophene-3-trifluoroborate, 95%; . |

192863-37-9 | 95% | 5 g |

€84.50 | 2023-07-20 | |

| Key Organics Ltd | AS-2393-0.5G |

Potassium 3-thiophenetrifluoroborate |

192863-37-9 | >95% | 0.5g |

£30.00 | 2025-02-08 | |

| AK Scientific | AMTB173-5g |

Potassium 3-thiophenetrifluoroborate |

192863-37-9 | 97% | 5g |

$25 | 2025-02-18 | |

| Apollo Scientific | PC4467-25g |

Potassium 3-thiophenetrifluoroborate |

192863-37-9 | 98% | 25g |

£149.00 | 2025-02-21 | |

| Matrix Scientific | 102174-1g |

Potassium 3-thiophenetrifluoroborate, >95% |

192863-37-9 | >95% | 1g |

$104.00 | 2023-09-05 | |

| Matrix Scientific | 102174-5g |

Potassium 3-thiophenetrifluoroborate, >95% |

192863-37-9 | >95% | 5g |

$310.00 | 2023-09-05 |

192863-37-9 (Potassium 3-Thiophenetrifluoroborate) 関連製品

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:192863-37-9)Potassium 3-Thiophenetrifluoroborate

清らかである:99%

はかる:25g

価格 ($):174.0